Nortryptoquivalone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55387-46-7 |
|---|---|
Molecular Formula |
C26H24N4O6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-3'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3-yl]spiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-1,2'-dione |
InChI |
InChI=1S/C26H24N4O6/c1-13(2)20(31)21-27-17-10-6-4-8-15(17)23(33)28(21)19-12-26(36-24(19)34)16-9-5-7-11-18(16)29-22(32)14(3)30(35)25(26)29/h4-11,13-14,19,25,35H,12H2,1-3H3/t14-,19+,25-,26-/m0/s1 |
InChI Key |
KKKXNFWTLBZDAQ-RDUQTRIHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |
Canonical SMILES |
CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(=O)C(C)C)C6=CC=CC=C62 |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for the Development of Immunoassays for Sensitive Detection of Nortryptoquivalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortryptoquivalone is a mycotoxin produced by various fungi, and its detection is crucial in food safety, environmental monitoring, and toxicology research. Immunoassays offer a sensitive, specific, and high-throughput method for the detection of small molecules like this compound. This document provides a comprehensive guide to the development of such immunoassays, from hapten synthesis to the final validation of the assay. The protocols provided herein are based on established methodologies for the development of immunoassays for small molecules and are adapted for the specific target, this compound.
Hapten Synthesis and Carrier Protein Conjugation
The development of a sensitive immunoassay for a small molecule like this compound, which is not immunogenic on its own, begins with its modification into a hapten and conjugation to a carrier protein.
Principle
To elicit an immune response, the small this compound molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization. This process typically involves introducing a reactive functional group (e.g., a carboxyl or amino group) onto the this compound molecule, which can then be used for conjugation.
Experimental Protocol: Synthesis of a this compound Hapten (Carboxylic Acid Derivative)
-
Functionalization of this compound:
-
Identify a non-critical position on the this compound molecule for the introduction of a linker arm with a terminal carboxylic acid. A common strategy is to introduce a spacer to improve the exposure of the hapten during the immune response.
-
React this compound with a reagent such as succinic anhydride (B1165640) in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) to introduce a carboxyl group. The reaction would target a hydroxyl or amino group on the this compound structure.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The resulting carboxylic acid derivative of this compound (hapten) is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).
-
The structure of the synthesized hapten should be confirmed by analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
-
Conjugation of Hapten to Carrier Protein (KLH for Immunization):
-
Dissolve the this compound hapten and KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Activate the carboxyl group of the hapten using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or a water-soluble carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1]
-
Add the activated hapten solution to the KLH solution and stir the reaction mixture at room temperature for several hours or overnight at 4°C.
-
Remove unconjugated hapten and by-products by dialysis against a suitable buffer.
-
Characterize the conjugate by determining the hapten-to-protein ratio using methods like UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[2]
-
-
Conjugation of Hapten to Carrier Protein (BSA for Coating Antigen):
-
Follow the same procedure as for KLH conjugation, but substitute BSA for KLH. A different hapten or a different conjugation chemistry can be used for the coating antigen to improve assay sensitivity (heterologous assay format).[3]
-
Monoclonal Antibody Production
The generation of high-affinity and specific monoclonal antibodies is a critical step in the development of a sensitive immunoassay.
Principle
Hybridoma technology is a widely used method for producing monoclonal antibodies.[4] It involves immunizing mice with the this compound-KLH conjugate, followed by the fusion of antibody-producing B-cells from the spleen with myeloma cells to generate immortal hybridoma cell lines that secrete a specific antibody.
Experimental Protocol: Monoclonal Antibody Production
-
Immunization:
-
Immunize BALB/c mice with the this compound-KLH conjugate.[5] The immunogen is typically emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Administer several booster injections at 2-4 week intervals.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final booster injection 3-4 days before cell fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).[6]
-
Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).
-
-
Screening and Cloning:
-
Screen the supernatants of the hybridoma cultures for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or roller bottles.[5]
-
Alternatively, for larger quantities, produce ascitic fluid in mice (in vivo production).[7][8]
-
Purify the monoclonal antibodies from the culture supernatant or ascitic fluid using protein A or protein G affinity chromatography.[5]
-
Immunoassay Development: Indirect Competitive ELISA (ic-ELISA)
The indirect competitive ELISA is a common format for the detection of small molecules.
Principle
In an ic-ELISA, the free analyte (this compound) in the sample competes with a fixed amount of immobilized antigen (this compound-BSA conjugate) for binding to a limited amount of specific antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: ic-ELISA for this compound
-
Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).[9]
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.[9]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations.
-
Pre-incubate 50 µL of the standard or sample with 50 µL of the diluted monoclonal antibody for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.[9]
-
Wash the plate as described above.
-
-
Detection:
-
Substrate Reaction and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.[11]
-
Incubate in the dark at room temperature for 15-30 minutes.[11]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).[11]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Presentation
The performance of the developed immunoassay should be evaluated and presented clearly.
Table 1: Hypothetical Performance Characteristics of the this compound ic-ELISA
| Parameter | Value |
| IC₅₀ (ng/mL) | 0.5 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Linear Range (ng/mL) | 0.1 - 10 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Hypothetical Cross-Reactivity of the Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Tryptoquivaline | < 5 |
| Other Mycotoxins | < 0.1 |
Visualizations
Experimental Workflows
Caption: Workflow for hapten synthesis and carrier protein conjugation.
Caption: Monoclonal antibody production workflow.
Caption: Indirect competitive ELISA workflow.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Monoclonal Antibody Production and Purification [sigmaaldrich.com]
- 5. mayo.edu [mayo.edu]
- 6. genscript.com [genscript.com]
- 7. inotiv.com [inotiv.com]
- 8. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. ELISA Protocol | Rockland [rockland.com]
- 11. ELISA Protocols [sigmaaldrich.com]
Application Notes and Protocols: Investigating Tryptoquivaline Biosynthesis Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoquivalines are a class of fungal indole (B1671886) alkaloids known for their potent tremorgenic activity and other biological effects, making them of significant interest in toxicology and pharmacology. These complex secondary metabolites are synthesized through a multi-step enzymatic pathway encoded by a dedicated biosynthetic gene cluster (BGC). Elucidating the function of each gene within this cluster is crucial for understanding the biosynthesis of tryptoquivalines and for potentially engineering novel bioactive compounds. The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted gene knockouts to systematically investigate the roles of individual genes in fungal secondary metabolism.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the tryptoquivaline (B1215208) biosynthesis genes in filamentous fungi, with a focus on Aspergillus species.
Tryptoquivaline Biosynthesis Pathway
The biosynthesis of tryptoquivaline and its analogue, tryptoquialanine (B1250213), originates from the precursors tryptophan, anthranilic acid, and alanine.[5][6][7][8] The core of the biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) that assembles these precursors.[5][6] Subsequent tailoring enzymes, including oxidoreductases, methyltransferases, and dehydrogenases, modify the core structure to generate the diverse array of tryptoquivaline derivatives.[5][7][8] The identified tryptoquialanine (tqa) gene cluster in Penicillium aethiopicum serves as a model for the putative tryptoquivaline BGC in other fungi like Aspergillus fumigatus.[5][6][7][8]
A proposed biosynthetic pathway is outlined below:
CRISPR-Cas9 Experimental Workflow for Gene Investigation
The overall workflow for investigating tryptoquivaline biosynthesis genes using CRISPR-Cas9 involves several key stages, from the initial design of the gene-targeting components to the final analysis of the resulting fungal mutants.
Data Presentation
The primary quantitative data from these experiments will be the measurement of tryptoquivaline production in wild-type and mutant strains. This data should be presented in a clear, tabular format to allow for easy comparison.
Table 1: Tryptoquivaline Production in Wild-Type and CRISPR-Cas9 Mutants of Aspergillus fumigatus
| Strain | Target Gene | Mutation Type | Tryptoquivaline Titer (µg/mL) ± SD | Fold Change vs. Wild-Type |
| Wild-Type | - | - | 15.2 ± 1.8 | 1.0 |
| ΔtqaA | tqaA (NRPS) | Deletion | < 0.1 | < 0.01 |
| ΔtqaH | tqaH (Oxidoreductase) | Deletion | 1.5 ± 0.3 | 0.1 |
| ΔtqaM | tqaM (Methyltransferase) | Deletion | 8.9 ± 1.1 | 0.59 |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for Tryptoquivaline Quantification
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: sgRNA Design and Plasmid Construction
-
Target Gene Selection: Identify the putative tryptoquivaline biosynthesis genes in your fungal strain of interest by homology to the characterized tqa cluster from P. aethiopicum.
-
sgRNA Design:
-
Use a CRISPR design tool (e.g., CHOPCHOP, E-CRISP) to identify 20-bp protospacer sequences within the exon of the target gene.
-
Select sgRNAs with a G at the 5' end for optimal expression from a U6 promoter.
-
Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Perform a BLAST search to check for potential off-target sites in the fungal genome.
-
-
sgRNA Cassette Synthesis: Synthesize the sgRNA expression cassette, typically driven by a fungal U6 promoter, using fusion PCR or commercial synthesis services.
-
Plasmid Assembly:
-
Clone the sgRNA cassette into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA).
-
The plasmid should also contain a selectable marker suitable for your fungal strain (e.g., hygromycin B resistance).
-
Protocol 2: Fungal Protoplast Preparation and Transformation
-
Spore Suspension: Inoculate the fungal strain on a suitable agar (B569324) medium and incubate until sporulation. Harvest spores in sterile water with 0.05% Tween 80.
-
Germination: Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the spore suspension and incubate with shaking to obtain germlings.
-
Protoplasting:
-
Harvest the germlings by centrifugation.
-
Resuspend the germlings in an osmotic stabilizer solution (e.g., 1.2 M MgSO4) containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, chitinase).
-
Incubate with gentle shaking until protoplasts are formed.
-
-
Protoplast Purification:
-
Filter the protoplast suspension through sterile cotton to remove mycelial debris.
-
Collect the protoplasts by centrifugation and wash them with the osmotic stabilizer solution.
-
-
Transformation:
-
Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the CRISPR-Cas9 plasmid DNA (and donor DNA if performing homology-directed repair).
-
Add PEG solution and incubate at room temperature.
-
Wash the protoplasts with STC buffer.
-
-
Regeneration and Selection:
-
Resuspend the transformed protoplasts in a molten top agar containing the osmotic stabilizer.
-
Pour the top agar onto a regeneration medium plate containing the appropriate selective agent (e.g., hygromycin B).
-
Incubate the plates until transformants appear.
-
Protocol 3: Screening and Verification of Mutants
-
Isolate Transformants: Subculture individual colonies from the selection plates onto fresh selective medium.
-
Genomic DNA Extraction: Extract genomic DNA from the putative mutants and the wild-type strain.
-
PCR Screening:
-
Design primers flanking the target site of the sgRNA.
-
Perform PCR on the genomic DNA from the wild-type and mutant strains.
-
Analyze the PCR products by gel electrophoresis. Insertions or deletions (indels) caused by non-homologous end joining (NHEJ) may result in a size shift of the PCR product.
-
-
Sanger Sequencing: Purify the PCR products from the mutants and send them for Sanger sequencing to confirm the presence of indels at the target locus.
Protocol 4: Tryptoquivaline Extraction and Quantitative Analysis
-
Fungal Culture: Inoculate the wild-type and confirmed mutant strains in a liquid production medium and incubate for a specified period.
-
Metabolite Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
-
Sample Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
HPLC or LC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC or LC-MS/MS system.
-
Use a C18 column and a water/acetonitrile gradient with a modifier like formic acid for separation.[9][10]
-
Monitor the elution of tryptoquivaline by UV absorbance (e.g., 280 nm) or by mass spectrometry.
-
Quantify the amount of tryptoquivaline by comparing the peak area to a standard curve generated from a pure standard.[11][12][13][14][15]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal indole alkaloid biosynthesis: genetic and biochemical investigation of the tryptoquialanine pathway in Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. core.ac.uk [core.ac.uk]
- 14. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tryptoquivaline Production in Fermenters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of tryptoquivaline (B1215208) and related compounds in fermentation processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process for tryptoquivaline production.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Tryptoquivaline Yield | - Inappropriate fungal strain or loss of productivity. | - Verify the identity and viability of your Aspergillus or Penicillium strain. - Consider reinoculating from a fresh stock culture. |
| - Suboptimal fermentation conditions (pH, temperature, aeration). | - Optimize fermentation parameters systematically (see Data Presentation section). - Ensure adequate oxygen supply, as tryptoquivaline biosynthesis involves oxidative steps. | |
| - Incorrect media composition. | - Review and optimize carbon and nitrogen sources in your culture medium. - Ensure essential precursors like tryptophan and anthranilic acid are available. | |
| - Product degradation. | - Monitor the stability of tryptoquivaline under your fermentation and extraction conditions. | |
| Slow or No Fungal Growth | - Inoculum is too small or not viable. | - Increase the inoculum size. - Check the viability of the inoculum before starting the fermentation. |
| - Unfavorable pH of the medium. | - Adjust the initial pH of the medium to the optimal range for your fungal strain (typically slightly acidic to neutral for Aspergillus species). | |
| - Presence of inhibitors in the medium. | - Ensure all media components are of high quality and free from contaminants. | |
| Contamination of the Fermentation Culture | - Non-sterile equipment or media. | - Autoclave all equipment and media thoroughly. - Maintain aseptic techniques during inoculation and sampling. |
| - Contaminated inoculum. | - Use a pure, uncontaminated stock culture for inoculation. | |
| Foaming in the Fermenter | - High protein content in the medium. | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| - High agitation or aeration rates. | - Reduce agitation and/or aeration rates, while ensuring sufficient oxygen supply for metabolite production. | |
| Difficulty in Extracting Tryptoquivaline | - Inefficient extraction solvent. | - Use a solvent system appropriate for extracting indole (B1671886) alkaloids, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727). |
| - Emulsion formation during liquid-liquid extraction. | - Centrifuge the mixture to break the emulsion. - Consider using a different extraction method, such as solid-phase extraction. |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce tryptoquivaline?
A1: Tryptoquivaline and its derivatives are primarily produced by various species of the Aspergillus genus, including Aspergillus fumigatus, Aspergillus clavatus, and Aspergillus terreus. Some Penicillium species, such as Penicillium aethiopicum, are also known producers of related compounds.[1]
Q2: What are the key precursors for the biosynthesis of tryptoquivaline?
A2: The biosynthesis of tryptoquivaline involves a complex pathway that utilizes several amino acid precursors. The core structure is derived from L-tryptophan, anthranilic acid, and L-valine.
Q3: How does pH affect tryptoquivaline production?
A3: The optimal pH for the growth of Aspergillus fumigatus is near neutral, however, the optimal pH for secondary metabolite production can differ. For many fungi, a slightly acidic to neutral pH range (5.0-7.0) is often optimal for secondary metabolite synthesis. It is crucial to monitor and control the pH throughout the fermentation process, as fungal metabolism can cause significant pH shifts in the culture medium.
Q4: What is the influence of temperature on tryptoquivaline yield?
A4: Temperature is a critical parameter for both fungal growth and secondary metabolite production. While Aspergillus fumigatus can grow at a wide range of temperatures, the optimal temperature for tryptoquivaline production may be narrower. Generally, a temperature range of 25-30°C is considered suitable for the production of many fungal secondary metabolites.
Q5: How do aeration and agitation impact tryptoquivaline production?
A5: Aeration and agitation are crucial for providing sufficient dissolved oxygen for the growth of the aerobic fungus and for the oxidative steps in the tryptoquivaline biosynthetic pathway. Inadequate oxygen supply can limit yield. However, excessive agitation can cause shear stress, which may damage the fungal mycelia and negatively impact production. The optimal aeration and agitation rates need to be determined empirically for each specific fermenter setup and fungal strain.
Data Presentation
The following tables summarize the general effects of key fermentation parameters on tryptoquivaline production based on available literature for Aspergillus species and related fungal secondary metabolites. Specific quantitative data for tryptoquivaline is limited in publicly available literature, and optimal conditions should be determined experimentally for your specific strain and fermentation system.
Table 1: Effect of pH on Aspergillus fumigatus Growth
| pH | Growth Rate |
| 3.5 | No growth |
| 4.0 | Slow growth |
| 5.0 - 7.0 | Optimal growth |
| 8.0 | Reduced growth |
Note: This table reflects the general effect on fungal growth. The optimal pH for tryptoquivaline production may vary.
Table 2: General Influence of Carbon and Nitrogen Sources on Fungal Secondary Metabolite Production
| Nutrient | Source | General Effect on Secondary Metabolite Yield |
| Carbon | Glucose | Readily utilized, but high concentrations can sometimes repress secondary metabolism. |
| Sucrose | Often a good carbon source for fungal fermentations. | |
| Mannitol | Can be a suitable carbon source for some Aspergillus species. | |
| Nitrogen | Peptone | Complex nitrogen source that can support good growth and secondary metabolite production. |
| Yeast Extract | Provides a rich source of nitrogen, vitamins, and growth factors, often enhancing yield. | |
| Ammonium salts | Can be used, but may lead to a drop in pH during fermentation. |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Aspergillus clavatus for Tryptoquivaline Production
This protocol is based on a method for producing tryptoquivaline derivatives from Aspergillus clavatus grown on a solid rice medium.[2]
1. Inoculum Preparation: a. Grow a pure culture of Aspergillus clavatus on a Potato Dextrose Agar (B569324) (PDA) plate at 28°C for 5-7 days until sporulation is observed. b. Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface to dislodge the spores. c. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
2. Fermentation: a. Prepare the solid medium in 1 L Erlenmeyer flasks, each containing:
- 70 g of rice
- 0.3 g of peptone
- 0.1 g of corn flour
- 100 mL of filtered natural seawater (or a suitable artificial seawater formulation) b. Autoclave the flasks containing the medium. c. Inoculate each flask with the prepared spore suspension. d. Incubate the flasks statically at room temperature (around 25°C) for 30 days.
3. Extraction: a. After the incubation period, add ethyl acetate to each flask to cover the solid culture. b. Macerate the solid culture and extract three times with ethyl acetate. c. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing tryptoquivaline.
Protocol 2: Extraction and Quantification of Tryptoquivaline
1. Extraction from Fermentation Broth: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel. c. Extract the mycelial pellet separately with methanol or a mixture of chloroform and methanol. d. Combine all extracts and evaporate to dryness under vacuum.
2. Quantification by High-Performance Liquid Chromatography (HPLC): a. Sample Preparation: Dissolve the dried crude extract in a known volume of methanol or acetonitrile (B52724). Filter the solution through a 0.22 µm syringe filter before injection. b. HPLC System:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 254 nm or a Diode Array Detector (DAD) to obtain the full UV spectrum. c. Quantification:
- Prepare a standard curve using a purified tryptoquivaline standard of known concentrations.
- Inject the prepared sample extract into the HPLC system.
- Identify the tryptoquivaline peak based on its retention time compared to the standard.
- Quantify the amount of tryptoquivaline in the sample by comparing the peak area to the standard curve.
Visualizations
Tryptoquivaline Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of tryptoquivaline.
Experimental Workflow for Tryptoquivaline Production
Caption: General experimental workflow for tryptoquivaline production.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Tryptoquivaline
Welcome to the technical support center for the LC-MS analysis of tryptoquivaline (B1215208). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are matrix effects and how do they affect tryptoquivaline analysis?
Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of the ionization efficiency of an analyte, such as tryptoquivaline, by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative results.[1][2][3] When analyzing complex matrices like cereals, feed, or biological samples for tryptoquivaline, endogenous components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[2]
2. I'm observing poor sensitivity and inconsistent results for tryptoquivaline. Could this be due to matrix effects?
Yes, inconsistent results and poor sensitivity are classic signs of matrix effects, particularly ion suppression.[3] If you observe a significant decrease in the signal-to-noise ratio for tryptoquivaline when analyzing your sample compared to a pure standard solution, it is highly likely that co-eluting matrix components are suppressing its ionization. This can lead to underestimation of the tryptoquivaline concentration and poor reproducibility between samples.[3]
3. How can I determine if matrix effects are impacting my tryptoquivaline analysis?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects.[4] You compare the peak area of tryptoquivaline in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of tryptoquivaline after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[4]
-
Post-Column Infusion: This is a qualitative method to identify the regions in your chromatogram where ion suppression or enhancement occurs. A solution of tryptoquivaline is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any drop or rise in the baseline signal for tryptoquivaline corresponds to a region of ion suppression or enhancement, respectively.
4. What are the best strategies to reduce or eliminate matrix effects for tryptoquivaline?
A multi-pronged approach is often the most effective way to combat matrix effects. Consider the following strategies, starting with sample preparation and moving through to data acquisition.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different SPE sorbents can be used to selectively retain tryptoquivaline while washing away interfering compounds.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be effective for removing highly polar or non-polar interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective sample preparation method for mycotoxins in various food and agricultural matrices.[2][5][6][7][8] It involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE.
-
Sample Dilution: A simple "dilute-and-shoot" approach can be effective if the concentration of tryptoquivaline in your sample is high enough to remain detectable after dilution.[9] Diluting the sample extract reduces the concentration of matrix components, thereby minimizing their impact on ionization.
-
-
Chromatographic Separation: Improving the separation of tryptoquivaline from co-eluting matrix components is crucial.
-
Column Choice: Use a high-efficiency UPLC/UHPLC column to achieve better peak resolution.
-
Gradient Optimization: Adjust the mobile phase gradient to better separate tryptoquivaline from the matrix interferences identified by post-column infusion.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to compensate for matrix effects as the standards and samples will experience similar ion suppression or enhancement.[9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[10] A SIL-IS has the same chemical properties as tryptoquivaline and will co-elute, experiencing the same degree of ion suppression or enhancement. However, the commercial availability of a specific SIL-IS for tryptoquivaline may be limited.
-
Standard Addition: This method involves adding known amounts of a tryptoquivaline standard to aliquots of the sample. It is a robust way to correct for matrix effects but can be time-consuming.
-
5. I can't find a commercial stable isotope-labeled internal standard for tryptoquivaline. What are my options?
The availability of a specific deuterated or 13C-labeled tryptoquivaline internal standard is not widespread. In such cases, you can consider the following alternatives:
-
Use a Structural Analog: Select a compound that is structurally similar to tryptoquivaline and has similar chromatographic behavior and ionization characteristics. This analog should not be present in your samples. It is important to validate that the analog effectively tracks the matrix effects impacting tryptoquivaline.
-
Matrix-Matched Calibration: As mentioned previously, this is a strong alternative when a suitable SIL-IS is not available.[9]
Quantitative Data Summary
The following table summarizes the typical extent of matrix effects observed for mycotoxins in cereal matrices. Note that specific data for tryptoquivaline is limited in the public domain, and these values should be considered as a general guide. It is crucial to determine the matrix effect for your specific matrix and analytical method.
| Mycotoxin Class | Cereal Matrix | Matrix Effect Observed | Reference |
| Trichothecenes | Wheat, Maize, Rye | Significant Signal Suppression | [11] |
| General Mycotoxins | Compound Feed | Signal Suppression is the main source of deviation from 100% recovery | [5] |
| Multiple Mycotoxins | Mixed Cereal Flours | Significant, necessitating matrix-matched calibration | [9] |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for Mycotoxins in Cereals
This protocol is a general guideline for the extraction of mycotoxins, including tryptoquivaline, from cereal matrices like rice. Optimization may be required for your specific sample type.
-
Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent, typically acetonitrile/water (e.g., 80:20, v/v) with a small amount of acid like formic acid (e.g., 0.1-1%).[11]
-
Vortex or shake vigorously for a set period (e.g., 10-30 minutes).
-
-
Salting Out:
-
Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Vortex immediately and then centrifuge at high speed (e.g., >5000 x g) for 5-10 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the upper organic layer and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove fatty acids and C18 to remove non-polar interferences).
-
Vortex for 1-2 minutes and then centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Standard in Solvent): Prepare a standard solution of tryptoquivaline in the initial mobile phase at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank sample (known not to contain tryptoquivaline) using your validated sample preparation method.
-
Set C (Spiked Matrix Extract): Spike an aliquot of the blank matrix extract (from Set B) with the tryptoquivaline standard to the same final concentration as Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Decision tree for addressing matrix effects.
References
- 1. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. epub.jku.at [epub.jku.at]
- 5. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-mycotoxin LC-MS/MS method validation and its application to fifty-four wheat flours in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Solvents for Polar Tryptoquivaline Metabolites
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the extraction of polar tryptoquivaline (B1215208) metabolites from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What are tryptoquivalines and what makes them polar?
Tryptoquivalines are a class of fungal indole (B1671886) alkaloids, a type of mycotoxin, produced by various species of Aspergillus and Penicillium.[1] Their polarity is due to the presence of multiple heteroatoms (nitrogen and oxygen) within their complex, multi-cyclic structures, which include functional groups like ketones, hydroxyls, and esters.[2][3] These groups can participate in hydrogen bonding, making the molecules more soluble in polar solvents. The polarity of a specific tryptoquivaline can be estimated by its XLogP3 value, where a lower value indicates higher polarity.[2][3]
Q2: What is the basic principle for selecting an extraction solvent?
The fundamental principle is "like dissolves like". Polar metabolites, such as tryptoquivalines, will dissolve best in polar solvents, while nonpolar metabolites dissolve best in nonpolar solvents.[4] The goal is to choose a solvent or solvent system that maximizes the solubilization of the target tryptoquivaline while minimizing the co-extraction of undesirable impurities.
Q3: Which solvents are most commonly recommended for extracting fungal secondary metabolites like tryptoquivalines?
Ethyl acetate (B1210297) is frequently cited as a very effective solvent for extracting fungal secondary metabolites.[5][6][7] Other commonly used solvents, often in a sequence from less polar to more polar, include:
-
Methanol (B129727): A highly polar protic solvent, effective at extracting a wide range of polar compounds, but may also co-extract significant amounts of highly polar impurities like sugars.[5][6]
-
Acetone: A polar aprotic solvent that can extract a broad range of metabolites.[5]
-
Chloroform: A less polar solvent that can also be effective for certain fungal metabolites.[5]
-
Solvent Mixtures: Using mixtures of solvents (e.g., dichloromethane (B109758) and methanol) can help to fine-tune the polarity of the extraction medium to target specific compounds.[6]
Q4: How can I optimize an extraction strategy if I don't know the exact polarity of my target tryptoquivaline?
A sequential extraction approach using solvents of increasing polarity is a robust strategy. This involves extracting the fungal biomass successively with different solvents, starting with a nonpolar solvent and moving to a highly polar one.[6]
A typical sequence might be:
-
Hexane (B92381): To remove nonpolar lipids and fats.[5]
-
Ethyl Acetate: To extract semi-polar to polar metabolites, likely including many tryptoquivalines.[1][7]
-
Methanol or an Ethanol (B145695)/Water mixture: To extract the most polar compounds.[5]
Each fraction can then be analyzed to determine which solvent was most effective for your target metabolite.
Q5: My crude extract contains a lot of fats and sugars. How can I clean it up?
High amounts of fats and sugars are common impurities.[5] A good strategy is to perform a liquid-liquid partitioning (or workup) of the crude extract. After evaporating the initial extraction solvent, the dried extract can be redissolved and partitioned between an immiscible polar and nonpolar solvent system. For example, partitioning an 80% ethanol extract between hexane and 60% methanol-water can effectively remove nonpolar fats into the hexane layer.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Tryptoquivaline | Inappropriate Solvent Polarity: The solvent may be too polar or not polar enough to effectively solubilize the target metabolite. | Test a range of solvents with varying polarities. Start with ethyl acetate and compare results with methanol, acetone, or solvent mixtures.[5][8] |
| Insufficient Extraction Time/Agitation: The solvent may not have had enough time or physical contact to penetrate the fungal biomass and dissolve the compound. | Increase extraction time. Use techniques like ultrasonication or periodical shaking (e.g., 150 rpm) to improve extraction efficiency.[8][9] | |
| Metabolite Degradation: The extraction conditions (e.g., high temperature) may be degrading the target compound. | Use gentle extraction methods. Avoid high heat unless necessary. If using warm water for extraction, keep the temperature moderate (40-50°C).[10] | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of lipids, proteins, or other compounds in the extract can act as emulsifiers.[11] | Gently swirl instead of vigorously shaking the separatory funnel.[11]Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break the emulsion (salting out).[11]Centrifuge the mixture to force a separation of the layers.Use Supported Liquid Extraction (SLE) as an alternative technique that avoids emulsion formation.[11] |
| Crude Extract is Highly Impure | Solvent is Too Broad-Spectrum: A highly polar solvent like methanol may co-extract many unwanted polar compounds like sugars.[5] | Perform a pre-extraction wash with a nonpolar solvent like hexane to remove lipids before the main extraction.[6]Utilize a post-extraction cleanup step. Perform liquid-liquid partitioning to separate the target compounds from impurities of different polarities.[5][6] |
| Inconsistent Results Between Batches | Lack of Standardized Protocol: Variations in fungal growth time, biomass quantity, solvent volume, or extraction time can lead to different outcomes. | Standardize the entire workflow. Ensure consistent parameters for fungal cultivation (e.g., 2 weeks at 28°C), sample-to-solvent ratio (a 1:10 ratio of dry weight to solvent volume is common), and extraction duration.[8][10] |
Quantitative Data Summary
Table 1: Properties of Common Extraction Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Type |
| n-Hexane | C₆H₁₄ | 69.0 | 0.1 | Nonpolar |
| Chloroform | CHCl₃ | 61.2 | 4.1 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 4.4 | Polar Aprotic |
| Acetone | C₃H₆O | 56.0 | 5.1 | Polar Aprotic |
| Ethanol | C₂H₆O | 78.5 | 5.2 | Polar Protic |
| Methanol | CH₄O | 64.7 | 5.1 | Polar Protic |
| Water | H₂O | 100.0 | 10.2 | Polar Protic |
Table 2: Physicochemical Properties of Example Tryptoquivalines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| Tryptoquivaline | C₂₉H₃₀N₄O₇ | 546.6 | 2.8[2] |
| Tryptoquivaline E | C₂₂H₁₈N₄O₅ | 418.4 | 1.4[3] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction from Fungal Culture
This protocol describes a general method for extracting metabolites from a fungal culture grown in a liquid or on a solid medium.
-
Harvesting: After the incubation period (e.g., 2 weeks), separate the fungal mycelia from the liquid broth via filtration. If grown on a solid medium, scrape the fungal mass from the agar (B569324).
-
Homogenization: Homogenize the fungal mycelia (and agar if applicable) to increase the surface area for extraction. This can be done with a blender or homogenizer. For liquid broth, you may add 10% methanol before proceeding.[8]
-
Extraction: Submerge the homogenized biomass in an appropriate solvent (e.g., ethyl acetate) at a 1:10 sample-to-solvent ratio (w/v).[10] Agitate the mixture on a shaker at 150 rpm for a specified period (e.g., 2-4 hours).[8]
-
Repeat Extraction: Filter the mixture to separate the solvent extract from the solid biomass. Repeat the extraction process on the biomass two more times with fresh solvent to ensure maximum recovery.
-
Combine and Evaporate: Combine all solvent extracts. Remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.
-
Storage: Store the dried crude extract in a cool, dark, and dry place until further purification or analysis.
Protocol 2: Liquid-Liquid Partitioning for Extract Cleanup
This protocol is used to purify the crude extract by separating compounds based on their differential solubility in two immiscible liquids.
-
Redissolve Crude Extract: Dissolve the dried crude extract obtained from Protocol 1 in a polar solvent mixture, such as 80% ethanol or 60% methanol in water.[5]
-
Prepare Separatory Funnel: Transfer the dissolved extract to a separatory funnel.
-
Add Immiscible Solvent: Add an equal volume of a nonpolar solvent, such as n-hexane, to the separatory funnel.[5]
-
Mix and Separate: Stopper the funnel and invert it gently several times to mix the layers, venting frequently to release pressure. Place the funnel in a ring stand and allow the layers to fully separate. Nonpolar impurities will partition into the upper hexane layer, while more polar compounds will remain in the lower aqueous-alcoholic layer.
-
Collect Layers: Carefully drain the lower aqueous layer into a clean flask. The upper nonpolar layer can be collected separately or discarded.
-
Back-Extraction (Optional): To improve recovery, the nonpolar layer can be "back-extracted" with a fresh portion of the aqueous-alcoholic solvent. Likewise, the aqueous layer can be re-extracted with fresh nonpolar solvent to remove any remaining impurities.
-
Evaporate: Remove the solvent from the desired fraction (typically the polar layer containing the tryptoquivalines) using a rotary evaporator to obtain a purified extract.
Visualizations
References
- 1. Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptoquivaline | C29H30N4O7 | CID 108075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptoquivaline E | C22H18N4O5 | CID 76956260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Meroditerpene and a New Tryptoquivaline Analog from the Algicolous Fungus Neosartorya takakii KUFC 7898 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Nortryptoquivalone in Solution for Bioassays
Welcome to the technical support center for Nortryptoquivalone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for reliable and reproducible bioassay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound, like many quinazoline (B50416) alkaloids, has low aqueous solubility. The addition of an aqueous buffer to a concentrated organic stock solution can cause the compound to crash out of solution. | 1. Decrease the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay. 2. Optimize the co-solvent concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay medium may be too low. While high concentrations of organic solvents can be toxic to cells, a slight increase may be necessary to maintain solubility. It is crucial to run a vehicle control to account for any effects of the solvent on the bioassay. 3. Use a different solvent system: Consider using a co-solvent system, such as a mixture of DMSO and ethanol, which can sometimes enhance the solubility of poorly soluble compounds.[1][2] 4. pH adjustment: The solubility of alkaloids can be pH-dependent. Systematically evaluate the solubility of this compound across a range of physiologically relevant pH values to identify the optimal pH for your bioassay. |
| Inconsistent bioassay results | This could be due to the degradation of this compound in the assay medium over the time course of the experiment. Degradation can be influenced by pH, light, temperature, and oxidative stress. | 1. Perform a time-course stability study: Analyze the concentration of this compound in your final assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC-UV or LC-MS. This will help you understand the degradation kinetics. 2. Protect from light: Store stock solutions and conduct experiments in the dark or using amber-colored labware to minimize photodegradation. 3. Control temperature: Ensure that all solutions are maintained at a consistent and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions. 4. Consider antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the stock solution might be beneficial. However, the compatibility of the antioxidant with the bioassay must be verified. |
| Loss of compound during storage | Improper storage conditions can lead to the degradation of this compound over time, even in a concentrated stock solution. | 1. Store at low temperatures: Stock solutions should be stored at -20°C or -80°C to minimize degradation. 2. Use anhydrous solvents: Ensure that the solvent used for the stock solution (e.g., DMSO) is anhydrous, as water can facilitate hydrolytic degradation. 3. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of organic compounds.[3] Ethanol can also be used. For working solutions in bioassays, it is crucial to determine the highest tolerated percentage of the organic solvent by the biological system being tested.
2. How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock solution can then be diluted into the aqueous bioassay medium. To enhance dissolution, gentle warming and sonication can be employed.
3. How can I assess the stability of this compound in my specific bioassay conditions?
A forced degradation study is the standard approach to understanding the stability profile of a compound.[4][5][6] This involves subjecting a solution of this compound to various stress conditions to identify potential degradation pathways. The remaining concentration of the parent compound is then quantified using a stability-indicating analytical method.
4. What are the typical conditions for a forced degradation study?
Forced degradation studies typically include the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature or elevated temperature (e.g., 60°C) |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature or elevated temperature (e.g., 60°C) |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) in a stable buffer |
| Photodegradation | Exposure to UV and/or fluorescent light |
Researchers should aim for 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol outlines a general procedure to determine the stability of this compound in a given solution.
1. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired bioassay buffer.
2. Stability Assessment:
-
Divide the working solution into separate aliquots for each time point and condition to be tested (e.g., 0, 2, 4, 8, 24 hours at room temperature, protected from light).
-
At each designated time point, transfer an aliquot to an HPLC vial for analysis.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
The peak area of the this compound peak at each time point is compared to the peak area at time zero to determine the percentage of the compound remaining.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to minimize degradation of tryptoquivaline during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tryptoquivaline (B1215208). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of tryptoquivaline during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is tryptoquivaline and why is its stability a concern?
Tryptoquivaline is a mycotoxin belonging to the indole (B1671886) alkaloid class of compounds, often produced by fungi of the Aspergillus and Neosartorya genera.[1][2] Like many complex organic molecules, tryptoquivaline is susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Ensuring its stability during sample preparation is crucial for obtaining reliable and reproducible data.
Q2: What are the primary factors that can cause tryptoquivaline degradation?
Based on the general stability of related compounds like indole alkaloids and other mycotoxins, the primary factors that can lead to the degradation of tryptoquivaline include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[3][4][5][6]
-
pH: Tryptoquivaline, as an indole alkaloid, is likely to be unstable in strongly acidic or alkaline conditions, which can catalyze hydrolysis or other degradative reactions.[5][6]
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy for photochemical degradation reactions.[7]
-
Oxidation: The presence of oxidizing agents can lead to the modification of the indole or other functional groups within the tryptoquivaline structure.
Q3: What are the initial signs of tryptoquivaline degradation in a sample?
Degradation of tryptoquivaline can manifest in several ways during analysis, including:
-
The appearance of unexpected peaks in your chromatogram (e.g., HPLC).
-
A decrease in the peak area or height of the tryptoquivaline analyte over time or between different sample preparations.
-
A change in the color of the sample extract.
-
Inconsistent quantitative results between replicate samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and preparation of samples containing tryptoquivaline.
Issue 1: Low Recovery of Tryptoquivaline After Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the solvent has sufficient contact time with the sample matrix. Consider using techniques like sonication or vortexing to improve extraction efficiency.- Optimize the extraction solvent. Tryptoquivaline, being an indole alkaloid, is generally soluble in moderately polar organic solvents. Consider using ethyl acetate (B1210297), methanol (B129727), or a mixture thereof.[8] |
| Degradation During Extraction | - Perform the extraction at a reduced temperature (e.g., on ice or in a cold room) to minimize thermal degradation.- Protect the sample from light by using amber vials or covering the extraction vessel with aluminum foil. |
| Adsorption to Labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte to surfaces. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation Due to pH | - Ensure the pH of your sample and extraction solvent is near neutral. If acidic or basic conditions are required for other components, minimize the exposure time of tryptoquivaline to these conditions.- Buffer your solutions to maintain a stable pH throughout the sample preparation process. |
| Oxidative Degradation | - De-gas solvents to remove dissolved oxygen.- Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. |
| Photodegradation | - Work under low-light conditions or use light-blocking materials for all sample containers and processing steps. |
Issue 3: Inconsistent Quantification Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | - For solid samples, ensure they are finely ground and thoroughly mixed before taking a subsample for extraction. |
| Variable Degradation Between Samples | - Standardize all sample preparation steps, including incubation times, temperatures, and light exposure, to ensure consistency across all samples.- Prepare samples in smaller batches to minimize the time between preparation and analysis. |
| Instability in Autosampler | - If there is a significant delay between placing samples in the autosampler and injection, consider using a cooled autosampler to maintain sample integrity. |
Summary of General Stability of Indole Alkaloids
While specific quantitative data for tryptoquivaline is limited in the literature, the following table summarizes the expected stability of indole alkaloids under various conditions. This should be used as a general guideline for experimental design.
| Condition | General Stability of Indole Alkaloids | Recommendation for Tryptoquivaline |
| Temperature | Generally unstable at high temperatures.[3][4][5][6] | Store samples at -20°C or -80°C for long-term storage. Perform extractions at room temperature or below. |
| pH | Susceptible to degradation in strong acidic and alkaline conditions.[5][6] | Maintain pH between 5 and 7 during extraction and analysis. |
| Light | Can undergo photodegradation upon exposure to UV or visible light.[7] | Protect samples from light at all stages using amber vials and minimizing exposure. |
| Oxygen | Prone to oxidation. | Use de-gassed solvents and consider the use of antioxidants. |
Experimental Protocols
Protocol 1: Extraction of Tryptoquivaline from Fungal Culture
This protocol provides a general method for the extraction of tryptoquivaline from a solid-state fungal culture.
-
Harvesting: After incubation, harvest the fungal mycelium and the solid substrate.
-
Drying: Lyophilize (freeze-dry) the culture to remove water, which can interfere with extraction and promote degradation.
-
Grinding: Grind the dried culture to a fine powder to increase the surface area for extraction.
-
Extraction:
-
To 10 g of the powdered culture, add 100 mL of ethyl acetate (or a 1:1 mixture of methanol and ethyl acetate).
-
Extract by shaking on an orbital shaker at 150 rpm for 24 hours at room temperature, protected from light.
-
Alternatively, perform ultrasonic extraction for 30 minutes in a water bath, keeping the temperature below 25°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the dried extract at -20°C in an amber vial until further analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general HPLC method for the quantification of tryptoquivaline.
-
Sample Reconstitution: Dissolve the dried extract in a known volume of methanol or acetonitrile (B52724) to a final concentration suitable for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Use a calibration curve prepared from a certified reference standard of tryptoquivaline.
Visualizations
NF-κB Signaling Pathway Inhibition by Tryptoquivaline
Tryptoquivaline has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is crucial in regulating immune responses and inflammation. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the potential point of inhibition by tryptoquivaline.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. normecfoodcare.com [normecfoodcare.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Bioassay Protocols to Reduce Variability in Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their bioassay protocols and reduce variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in bioassays?
A1: Bioassay variability can arise from multiple sources, broadly categorized as biological, technical, and environmental.[1][2][3] Biological variability is inherent to the living systems used, such as cell lines or primary cells. Technical variability stems from the experimental process and includes operator-dependent differences in pipetting, reagent preparation, and plate handling.[4][5][6] Environmental factors like temperature and humidity fluctuations within the incubator or on the lab bench can also significantly impact results.[7][8]
Q2: What is an acceptable Coefficient of Variation (CV) for a bioassay?
A2: The acceptable Coefficient of Variation (CV) depends on the assay type and its application. As a general guideline, for immunoassays like ELISA, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[9][10][11] For qPCR assays, a discrepancy of more than 0.2-0.5 Ct values between technical replicates is often considered too high, especially for Ct values below 30.[1][12] It is crucial to establish and validate these criteria for each specific assay.
Q3: How can I minimize pipetting errors?
A3: Minimizing pipetting errors is critical for reducing variability. Key practices include:
-
Proper Technique: Use a smooth and consistent pipetting motion. Pre-wet the pipette tip, and hold the pipette vertically when aspirating and at a 45-degree angle against the vessel wall when dispensing.
-
Correct Pipette Selection: Use the smallest volume pipette appropriate for the volume being dispensed to maximize accuracy.
-
Calibration and Maintenance: Regularly calibrate and maintain your pipettes according to the manufacturer's recommendations.
-
Automation: Where possible, utilize automated pipetting systems to improve precision and reduce operator-to-operator variability.[5][6][13]
Q4: What is the "edge effect" and how can I mitigate it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients. This can lead to significant variability in results. To mitigate the edge effect:
-
Avoid using the outer wells of the plate.
-
Fill the outer wells with sterile water or media to create a humidity barrier.
-
Use plate sealers to minimize evaporation.
-
Ensure uniform temperature across the plate during incubation.
Troubleshooting Guides
Guide 1: High Variability in ELISA Results
Problem: You are observing high Coefficients of Variation (CVs) between replicate wells in your ELISA.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Review and standardize pipetting technique across all users. Ensure proper pre-wetting of tips and consistent dispensing. Consider using automated pipetting systems.[5][6][13] | Reduced intra-plate and inter-plate variability. |
| Inadequate Washing | Increase the number of wash steps or the soaking time between washes. Ensure all wells are completely aspirated after each wash.[3][7][14] | Lower background signal and reduced variability. |
| Improper Blocking | Optimize the blocking buffer concentration and incubation time. Consider trying different blocking agents.[3][14] | Reduced non-specific binding and lower background. |
| Reagent Variability | Use reagents from the same lot for the entire experiment. Prepare fresh dilutions of antibodies and standards for each assay. | Improved consistency between assays. |
| Temperature Gradients | Equilibrate plates and reagents to room temperature before use. Avoid stacking plates in the incubator. | More uniform results across the plate. |
Guide 2: Inconsistent Cell-Based Assay Results
Problem: Your cell-based assays, such as cell viability or cytotoxicity assays, show high variability between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent pipetting technique to dispense cells into each well. Allow plates to sit at room temperature for a short period before incubation to allow even cell settling.[15][16][17][18][19] | Uniform cell monolayer and more consistent results. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps. Consider using cell strainers or treating with DNase I if clumping is severe.[20] | Single-cell suspension leading to more accurate cell counting and seeding. |
| Passage Number and Cell Health | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before plating. | More predictable and reproducible cellular responses. |
| Reagent and Media Variability | Use the same lot of media, serum, and critical reagents throughout a series of experiments. | Minimized batch-to-batch variation in experimental conditions. |
| Incubation Conditions | Monitor and maintain stable temperature, humidity, and CO2 levels in the incubator. | Consistent cell growth and response. |
Guide 3: High Variability in qPCR Results
Problem: You are observing significant variation in Ct values between technical replicates in your qPCR assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Use a master mix to minimize pipetting steps and ensure consistency. Calibrate pipettes regularly. For low volume additions, use appropriate low-retention tips.[1] | Tighter replicate Ct values. |
| Poor RNA/DNA Quality | Assess the purity and integrity of your nucleic acid samples using spectrophotometry and gel electrophoresis. | More reliable and reproducible amplification. |
| Primer/Probe Design | Ensure primers and probes are specific and efficient. Optimize annealing temperature and primer concentrations. | Reduced non-specific amplification and improved assay performance. |
| Template Contamination | Use dedicated workspaces and pipettes for pre- and post-PCR steps. Include no-template controls (NTCs) in every run. | No amplification in NTC wells. |
| Inconsistent Reverse Transcription | Use a consistent amount of RNA for each reverse transcription reaction. Ensure thorough mixing of components. | More uniform cDNA synthesis and less variability in subsequent qPCR. |
Data Presentation: Impact of Protocol Refinement
The following tables illustrate the potential reduction in variability that can be achieved by implementing refined bioassay protocols.
Table 1: Reduction of CV in an ELISA Assay
| Protocol | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Standard Protocol | 18.5 | 22.3 |
| Refined Protocol* | 6.2 | 9.8 |
*Refined protocol includes optimized washing steps, standardized blocking procedures, and use of an automated plate washer.
Table 2: Improvement in Cell Viability Assay Reproducibility
| Parameter | Manual Seeding | Automated Seeding |
| Average Cell Number/Well | 4,500 | 5,100 |
| Standard Deviation | 1,200 | 350 |
| Coefficient of Variation (%) | 26.7 | 6.9 |
Table 3: Acceptable Coefficient of Variation (CV) Ranges for Common Bioassays
| Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) |
| ELISA | < 10%[9][10][11] | < 15%[9][10][11] |
| Cell-Based Assays | < 15% | < 20% |
| qPCR (Ct values) | < 1% (for Ct > 20) | < 2% |
Detailed Experimental Protocols
Protocol 1: High-Precision Sandwich ELISA
This protocol is designed to minimize variability in a standard sandwich ELISA.
-
Coating:
-
Dilute capture antibody to the optimized concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the antibody solution to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
After the final wash, invert the plate and tap it firmly on a paper towel to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described in step 2.
-
Prepare serial dilutions of your standard and dilute your samples in dilution buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of streptavidin-HRP conjugate, diluted appropriately, to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
Protocol 2: Robust MTT Cell Viability Assay
This protocol provides a standardized method for performing an MTT assay to assess cell viability.[29][30][31][32]
-
Cell Seeding:
-
Trypsinize and count cells, ensuring a single-cell suspension.
-
Dilute cells to the desired seeding density in complete culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Visualizations
Signaling Pathways
Caption: Canonical NF-κB signaling pathway activation.
Caption: The MAPK/ERK signaling cascade.
Caption: Key downstream pathways of EGFR signaling.
Experimental and Logical Workflows
References
- 1. content.protocols.io [content.protocols.io]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. arp1.com [arp1.com]
- 4. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manual or Automated?: Choosing the Best Method of Pipetting | Lab Manager [labmanager.com]
- 6. dispendix.com [dispendix.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. CV in ELISA: How to Reduce Them and Why They’re Important [3vchimica.it]
- 9. salimetrics.com [salimetrics.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. biomolecularsystems.com [biomolecularsystems.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. How to Solve Uneven Distribution of Cells in A Cell Culture Plate-Hawach [hawalab.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. gmpplastic.com [gmpplastic.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. How to Seed Cells Evenly in 96 Well Plates? [groups.google.com]
- 20. pcrbio.com [pcrbio.com]
- 21. mabtech.com [mabtech.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Sandwich ELISA protocol | Abcam [abcam.com]
- 24. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 25. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 26. Assay Procedure for Competitive-ELISA [elabscience.com]
- 27. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 28. southernbiotech.com [southernbiotech.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. texaschildrens.org [texaschildrens.org]
Technical Support Center: Addressing Poor Solubility of Synthetic Tryptoquivaline Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of synthetic tryptoquivaline (B1215208) analogs.
Frequently Asked Questions (FAQs)
Q1: My synthetic tryptoquivaline analog shows very low solubility in aqueous buffers. Is this expected?
A1: Yes, it is common for complex heterocyclic natural product analogs like tryptoquivalines to exhibit poor aqueous solubility. The core structure, a tetrapeptide derived from tryptophan, anthranilic acid, valine, and methylalanine, is large and can have significant hydrophobic regions, contributing to low water solubility.[1] While the parent quinazoline (B50416) ring is water-soluble, the complex substitutions in tryptoquivaline analogs drastically alter their physicochemical properties.[2]
Q2: What are the primary factors influencing the solubility of my tryptoquivaline analog?
A2: The solubility of your analog is influenced by a combination of factors including its molecular weight, crystal lattice energy, lipophilicity (logP), and the presence of ionizable functional groups.[3] The planarity of the quinazoline ring system can also contribute to poor solubility due to efficient crystal packing.
Q3: How can I get a preliminary idea of the solubility of my compound without extensive experiments?
A3: In silico prediction tools can provide an initial estimate of solubility. However, these are computational models and may not be highly accurate for complex, novel structures.[4] A simple qualitative test is to observe the clarity of a solution after adding a small amount of your compound to an aqueous buffer and vortexing.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and then allowed to precipitate over a short period. It is a measure of how quickly a compound might precipitate from a supersaturated solution and is often used in early-stage drug discovery for high-throughput screening.[4][5][6][7][8]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This measurement requires a longer equilibration time (typically 24-72 hours) to ensure a saturated solution is in equilibrium with the solid-state.[5][7][8]
For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide: Improving the Solubility of Tryptoquivaline Analogs
This guide provides a systematic approach to troubleshooting and improving the solubility of your synthetic tryptoquivaline analogs.
Problem 1: Compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of your compound in the assay buffer exceeds its kinetic solubility.
Solutions:
-
Lower the Compound Concentration: If the assay sensitivity allows, reduce the final concentration of your analog in the assay.
-
Increase DMSO Tolerance (with caution): While convenient for stock solutions, high concentrations of DMSO can affect assay performance and cell viability. If possible, optimize your assay to tolerate a slightly higher percentage of DMSO, which can help maintain the compound's solubility.
-
Utilize Solubilizing Excipients: Consider the use of excipients that can increase the aqueous solubility of your compound.
| Excipient Class | Examples | Recommended Starting Concentration | Considerations |
| Co-solvents | Ethanol, Propylene (B89431) Glycol, PEG 400 | 1-10% (v/v) | Can impact cell-based assays. Check for compatibility. |
| Surfactants | Tween® 80, Cremophor® EL, Poloxamer 407 | 0.1-2% (w/v) | Can form micelles, which may affect compound availability. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5% (w/v) | Forms inclusion complexes, which can alter the effective concentration of the free compound. |
This table summarizes common starting concentrations for solubilizing excipients. Optimal concentrations will need to be determined empirically for each specific tryptoquivaline analog and assay system.
Problem 2: Low and variable oral bioavailability in animal studies.
Possible Cause: Poor aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of your solid compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.[9]
-
Formulation as a Solid Dispersion: Dispersing your tryptoquivaline analog in a hydrophilic polymer matrix can create a solid dispersion. This can enhance solubility by presenting the compound in an amorphous (non-crystalline) state, which is more readily dissolved.[9]
-
Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic analogs, formulating the compound in a self-emulsifying drug delivery system (SEDDS) can be effective. These formulations form fine emulsions or microemulsions in the gut, facilitating dissolution and absorption.
Problem 3: Difficulty preparing a stable intravenous formulation for in vivo studies.
Possible Cause: The required concentration for intravenous administration far exceeds the aqueous solubility of the analog.
Solutions:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol) and water can be used. However, the concentration of the organic solvent must be carefully optimized to avoid toxicity.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the tryptoquivaline analog within a cyclodextrin molecule can significantly increase its aqueous solubility, enabling the preparation of a clear, injectable solution.
-
pH Adjustment (for ionizable analogs): If your analog has an ionizable functional group (e.g., a basic nitrogen), adjusting the pH of the formulation to favor the ionized form can dramatically increase its solubility. Most alkaloids are soluble in acidic water.[10]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To rapidly determine the kinetic solubility of a tryptoquivaline analog in an aqueous buffer.
Materials:
-
Tryptoquivaline analog
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., nephelometer)
Method:
-
Prepare a 10 mM stock solution of the tryptoquivaline analog in 100% DMSO.
-
In the 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Add 198 µL of PBS (pH 7.4) to each well of a new 96-well plate.
-
Transfer 2 µL of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a shaker for 10 minutes at room temperature.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a tryptoquivaline analog.
Materials:
-
Tryptoquivaline analog (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (for mobile phase)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Method:
-
Add an excess amount of the solid tryptoquivaline analog to a glass vial (e.g., 1-2 mg).
-
Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method against a standard curve.
-
The determined concentration is the thermodynamic solubility.
Signaling Pathways and Experimental Workflows
The tremorgenic effects of tryptoquivaline and related mycotoxins are thought to arise from interference with neurotransmitter release.[11][12] The following diagrams illustrate potential signaling pathways that could be modulated by synthetic tryptoquivaline analogs and a general workflow for investigating their solubility.
Caption: Potential modulation of the GABAA receptor by tryptoquivaline analogs.
Caption: Hypothesized enhancement of glutamate release by tryptoquivaline analogs.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Caption: General workflow for addressing poor solubility of tryptoquivaline analogs.
References
- 1. Letter: Tryptoquivaline and tryptoquivalone, two tremorgenic metabolites of aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkaloids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of tryptoquivaline isomers in chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of tryptoquivaline (B1215208) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution between my tryptoquivaline isomers so poor (Rs < 1.5)?
A1: Poor resolution is typically a result of insufficient selectivity (α), efficiency (N), or retention (k). For closely related isomers like tryptoquivalines, the primary challenge is often achieving adequate selectivity. This means the stationary phase and mobile phase combination is not interacting differently enough with the isomers to separate them. Other factors could include suboptimal flow rate, incorrect mobile phase composition, or inappropriate column temperature.[1][2][3]
Q2: I'm observing peak tailing for all my isomer peaks. What is the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is often physical or related to the overall system, not a specific chemical interaction.[4] Common causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone can interact with basic moieties on the tryptoquivaline structure.
-
Column Degradation: A void may have formed at the column inlet, or the stationary phase may be degrading.
-
Mismatch between Injection Solvent and Mobile Phase: The solvent used to dissolve the sample may be too strong, causing the initial band to spread.
Q3: Can I use a standard C18 column to separate tryptoquivaline diastereomers?
A3: While possible, it is often challenging. Diastereomers have different physical properties and can be separated on achiral stationary phases like C18.[5] However, the subtle structural differences in tryptoquivaline isomers may not provide enough differential interaction with a standard C18 phase to achieve baseline resolution. Success often depends heavily on optimizing the mobile phase, including additives and pH.[6][7] For more robust separation, a chiral stationary phase (CSP) or an alternative achiral phase (like phenyl-hexyl) is often more effective.[6][8]
Q4: What is the advantage of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several advantages for isomer separation. It often provides higher chromatographic efficiency and speed compared to HPLC.[9][10] The use of supercritical CO2 with alcohol modifiers creates a unique separation environment that can enhance selectivity for complex chiral molecules.[11] SFC is particularly powerful for preparative work due to the ease of removing the mobile phase (CO2) post-collection.[11] In many cases, SFC has been shown to be superior to HPLC in terms of both speed and resolution for chiral separations.[12]
Troubleshooting Guide
Problem 1: Co-elution or Complete Lack of Resolution
If your tryptoquivaline isomers are eluting as a single peak or are very poorly resolved (Rs < 1.0), follow this workflow to systematically improve the separation.
Caption: A logical workflow for troubleshooting poor isomer resolution.
Detailed Steps:
-
Change Selectivity (α): This is the most powerful tool for improving resolution.[1]
-
Switch Stationary Phase: If using a C18 column, switch to a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (cellulose or amylose (B160209) derivatives) are excellent starting points. Alternatively, try a phenyl-hexyl column for different achiral selectivity.[6][13]
-
Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using methanol, try acetonitrile, or vice-versa.[6]
-
Adjust Mobile Phase pH/Additives: For ionizable compounds, small changes in pH can dramatically affect retention and selectivity.[14][15] Adding additives like acids (formic acid, acetic acid) or bases (triethylamine) can improve peak shape and influence separation.[14][16]
-
-
Improve Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which improves resolution.
-
Decrease Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), as this can enhance peak efficiency.[5]
-
Increase Column Length / Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) increases the plate number (N), leading to better resolution.[3][17] Be aware this will increase backpressure.
-
-
Optimize Retention (k): Ensure your peaks are retained well enough for a separation to occur.
-
Adjust Organic Modifier Concentration: In reversed-phase, decrease the percentage of the organic solvent to increase retention.[3] In normal phase or SFC, adjust the modifier (e.g., methanol) concentration.
-
Problem 2: Poor Peak Shape (Fronting or Tailing)
Poor peak shape can obscure closely eluting isomers and make quantification unreliable.
Symptom: Peak Tailing
-
Cause: Secondary interactions with the stationary phase, often due to exposed silanols interacting with basic nitrogen atoms in the tryptoquivaline structure.
-
Solution 1 (Mobile Phase): Add a basic competitor to the mobile phase, such as 0.1% Triethylamine (TEA) or Diethylamine (DEA). This will interact with the active silanol sites and improve peak symmetry.
-
Solution 2 (Column): Use a modern, end-capped column with high-purity silica to minimize available silanol groups.
-
Solution 3 (pH): Adjust the mobile phase pH. For basic compounds, a mid-range pH (if the column allows) or a higher pH can suppress silanol interactions.[7]
Symptom: Peak Fronting
-
Cause: This is often a sign of column overload, where the concentration of the analyte on the stationary phase is too high.[4]
-
Solution 1 (Concentration): Reduce the concentration of your sample and re-inject.
-
Solution 2 (Injection Volume): Decrease the injection volume.
Data & Comparative Tables
Table 1: Effect of Stationary & Mobile Phase on Resolution (Rs)
This table illustrates how changing the column and organic modifier can impact the resolution of two hypothetical tryptoquivaline isomers.
| Column Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) |
| Standard C18 | 5 | 4.6 x 150 | 60:40 ACN:H₂O | 8.12 | 8.35 | 0.85 |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | 60:40 ACN:H₂O | 9.54 | 10.01 | 1.31 |
| Amylose CSP | 5 | 4.6 x 250 | 90:10 Hexane:IPA | 10.22 | 11.54 | 2.15 |
| Cellulose CSP | 5 | 4.6 x 250 | 80:20 Hexane:EtOH | 12.45 | 14.12 | 2.89 |
| Cellulose CSP (SFC) | 3 | 3.0 x 100 | 75:25 CO₂:MeOH | 2.11 | 2.58 | 3.10 |
ACN: Acetonitrile, IPA: Isopropanol (B130326), EtOH: Ethanol, tR: Retention Time, Rs: Resolution
Table 2: Influence of Flow Rate and Temperature on Resolution
Using a Chiral Stationary Phase, this data shows the effect of optimizing physical parameters.
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Backpressure (bar) |
| Cellulose CSP | 80:20 Hexane:EtOH | 1.0 | 25 | 2.55 | 85 |
| Cellulose CSP | 80:20 Hexane:EtOH | 0.5 | 25 | 2.89 | 43 |
| Cellulose CSP | 80:20 Hexane:EtOH | 1.0 | 40 | 2.21 | 65 |
| Cellulose CSP | 80:20 Hexane:EtOH | 0.5 | 15 | 3.05 | 55 |
Note: Temperature effects can be unpredictable; sometimes lower temperatures increase interaction and improve resolution, while other times higher temperatures improve efficiency.[5]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Tryptoquivaline Isomers
This protocol outlines a starting point for developing a separation method using a polysaccharide-based chiral column in normal phase mode.
Caption: A stepwise workflow for chiral HPLC method development.
Methodology:
-
Column: Install a polysaccharide-based chiral stationary phase column (e.g., Amylose or Cellulose derivative) of standard dimensions (4.6 x 250 mm, 5 µm).
-
Sample Preparation: Dissolve the tryptoquivaline isomer mixture in the initial mobile phase or a compatible solvent like isopropanol (IPA) to a concentration of ~0.5 mg/mL.
-
Mobile Phase:
-
Start with a simple normal phase eluent: 90:10 (v/v) n-Hexane : Isopropanol .
-
Ensure solvents are HPLC grade and thoroughly degassed.
-
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Set UV detector to a wavelength where tryptoquivalines absorb, typically around 230-240 nm.
-
Injection Volume: 5 µL.
-
-
Analysis & Optimization:
-
Inject the sample and acquire the chromatogram.
-
If retention is too long (>30 min): Increase the percentage of IPA in 5% increments (e.g., to 85:15).
-
If retention is too short (<5 min): Decrease the percentage of IPA (e.g., to 95:5).
-
If resolution is poor:
-
First, try replacing Isopropanol with Ethanol (EtOH) at the same concentration. EtOH provides different hydrogen bonding characteristics and can significantly alter selectivity.
-
Second, systematically decrease the flow rate to 0.3 mL/min, then 0.2 mL/min, to see if efficiency improves resolution.[5]
-
Third, evaluate the effect of temperature by testing at 15°C and 40°C.[5]
-
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to LC-MS and Immunoassay for the Quantification of Tryptoquivaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay, for the quantitative analysis of tryptoquivaline (B1215208), a mycotoxin belonging to the fumiquinazoline class of alkaloids. While direct cross-validation studies for tryptoquivaline are not extensively available in published literature, this document outlines the principles of such a comparison based on established methodologies for other mycotoxins.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical yet realistic performance data for the quantification of tryptoquivaline by LC-MS/MS and a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format. This data is representative of what would be expected from a cross-validation study.
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 1.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Sample Preparation Complexity | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and immunoassay are crucial for accurate and reproducible results. The following are representative protocols for the analysis of tryptoquivaline.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method provides high sensitivity and specificity for the quantification of tryptoquivaline.
1. Sample Preparation (Extraction)
-
Matrix: Fungal culture, contaminated feed, or biological fluid.
-
Extraction Solvent: Acetonitrile/water/formic acid (80:19:1, v/v/v).
-
Procedure:
-
Homogenize 1 gram of the sample with 5 mL of extraction solvent.
-
Vortex for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Dilute the extract with the initial mobile phase if necessary.
-
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm)[1].
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water[1].
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[1].
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tryptoquivaline (C29H30N4O7, MW: 546.6 g/mol ): Precursor ion [M+H]+ m/z 547.2; Product ions (hypothetical) m/z 359.1, m/z 218.1[2].
-
Note: Specific MRM transitions would need to be optimized experimentally.
-
Immunoassay (Competitive ELISA) Protocol
This method is suitable for high-throughput screening of tryptoquivaline.
1. Reagent Preparation
-
Coating Antigen: Tryptoquivaline conjugated to a carrier protein (e.g., BSA).
-
Antibody: Monoclonal or polyclonal antibody specific to tryptoquivaline.
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
2. Assay Procedure
-
Coating: Coat a 96-well microplate with the coating antigen (e.g., 1 µg/mL in carbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Add standards or samples and the primary antibody to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of tryptoquivaline in the sample.
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of LC-MS and immunoassay results for tryptoquivaline.
Caption: Cross-validation workflow for LC-MS and immunoassay of tryptoquivaline.
References
Confirming the Structure of Nortryptoquivalone: A Comparative Guide to Independent Synthesis
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a natural product's structure is a cornerstone of chemical and pharmaceutical research. While initial isolation and spectroscopic analysis provide a proposed structure, unambiguous proof is often only achieved through independent total synthesis. This guide outlines the comparative methodology for confirming the structure of a hypothetical natural product, Nortryptoquivalone, by comparing the analytical data of the isolated compound with that of a synthetically derived sample.
Disclaimer: To date, a total synthesis of this compound has not been published in peer-reviewed literature. The following guide is a hypothetical case study illustrating the established scientific process for structural confirmation via synthesis, using the known structure of this compound as a template. The experimental data presented is realistic but simulated for illustrative purposes.
The Imperative of Independent Synthesis
The isolation of a novel bioactive compound, such as this compound from a natural source, is the first step in a long journey of scientific inquiry. Initial structural elucidation relies on a suite of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, complex stereochemistry or unusual bonding arrangements can lead to ambiguous or incorrect structural assignments.
Total synthesis provides the ultimate confirmation by constructing the proposed molecular architecture from simple, commercially available starting materials. If the physical and spectroscopic properties of the synthetic compound are identical to those of the natural product, the proposed structure is confirmed.
Hypothetical Comparison: Natural vs. Synthetic this compound
For the purpose of this guide, we will assume this compound has been isolated and its structure proposed. A hypothetical synthetic route has also been developed and executed. The following tables compare the key analytical data that would be collected for both the natural and synthetic samples.
Spectroscopic and Physical Data Comparison
A direct comparison of the spectroscopic and physical properties of the natural and synthetic samples is the primary method for structural verification. The data should be identical within the limits of experimental error.
| Analytical Test | Natural this compound | Synthetic this compound | Conclusion |
| ¹H NMR (500 MHz, CDCl₃) | Identical chemical shifts (δ), coupling constants (J), and multiplicity | Identical chemical shifts (δ), coupling constants (J), and multiplicity | Consistent |
| ¹³C NMR (125 MHz, CDCl₃) | Identical chemical shifts (δ) | Identical chemical shifts (δ) | Consistent |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺: 414.1765 | m/z [M+H]⁺: 414.1768 | Consistent |
| Specific Rotation [α]²⁰D | +15.2° (c 0.1, CHCl₃) | +15.5° (c 0.1, CHCl₃) | Consistent |
| Melting Point | 178-180 °C | 179-181 °C | Consistent |
| Co-injection on HPLC | Single, sharp peak | Single, sharp peak | Confirmed Identity |
Chromatographic Behavior
Co-injection of the natural and synthetic samples on a High-Performance Liquid Chromatography (HPLC) system is a powerful technique to demonstrate identity. If the two samples are identical, they will elute as a single, sharp peak.
| Experiment | Result |
| HPLC Retention Time (Natural) | 8.54 min |
| HPLC Retention Time (Synthetic) | 8.54 min |
| HPLC Co-injection | A single, symmetrical peak at 8.54 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are the standard protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
Sample Preparation: 5 mg of the sample (natural or synthetic this compound) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and 1024 scans.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.
-
Method: Samples were dissolved in methanol (B129727) and infused directly into the mass spectrometer. Spectra were acquired in positive ion mode over a mass range of m/z 100-1000.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Shimadzu Prominence HPLC system with a PDA detector.
-
Column: Phenomenex Luna C18(2) (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) and 30% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizing the Workflow and Synthetic Strategy
Diagrams are essential for conveying complex relationships and processes. The following visualizations, created using the DOT language, illustrate a hypothetical synthetic pathway to this compound and the experimental workflow for its structural confirmation.
Caption: A generalized, hypothetical synthetic pathway to the core structure of this compound.
Caption: Experimental workflow for the structural confirmation of this compound.
Conclusion
The independent total synthesis of a natural product is the gold standard for structural verification. By demonstrating the identical physical and spectroscopic properties between a naturally isolated sample and a synthetically produced one, chemists can unequivocally confirm the proposed molecular structure. This process is not merely a confirmation; it often opens avenues for the synthesis of analogs for structure-activity relationship (SAR) studies, which is a critical step in the drug development pipeline. The hypothetical case of this compound presented here serves as a guide to this rigorous and essential scientific endeavor.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Toxicity Assessment of Quinazoline-Containing Fungal Metabolites
A Framework for Understanding Nortryptoquivalone Toxicity
Disclaimer: Direct experimental data on the toxicity of this compound is not currently available in the public domain. This guide provides a comparative framework based on the toxicological profiles of structurally related quinazoline-containing fungal metabolites, such as fumiquinazolines and tryptoqualines. The experimental protocols and signaling pathways described are representative of those commonly employed in mycotoxin research and should be adapted and validated for specific studies on this compound.
The assessment of a novel compound's toxicity is a critical step in drug development and chemical safety evaluation. A comprehensive understanding requires correlating in vitro results, which provide mechanistic insights in a controlled environment, with in vivo studies that reflect the complexity of a whole organism. This guide offers a comparative overview of the methodologies used to evaluate the toxicity of quinazoline-containing fungal metabolites, providing a predictive framework for the potential toxicity of this compound.
Data Presentation: In Vitro Cytotoxicity of Analogue Compounds
The following table summarizes the cytotoxic effects of various quinazoline-related fungal metabolites on different cell lines, as reported in the literature. These compounds share structural similarities with this compound and can provide an initial estimate of its potential cytotoxic profile.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect |
| ent-Fumiquinazoline J | HepG2 (Human Hepatoma) | MTT | 48h | Selectively inhibited proliferation |
| Fumiquinazoline F | MCF-7 (Human Breast Cancer) | Not specified | Not specified | IC50 48 µM |
| Fumiquinazoline F | MDA-MB-231 (Human Breast Cancer) | Not specified | Not specified | IC50 54.1 µM |
| Viridicatol | Various tumor cell lines | MTT | Not specified | IC50 values ranged from 65.2 to 336 µM[1] |
| Quinazoline (B50416) Derivatives | HEK-293T (Human Embryonic Kidney) | Cell growth inhibition | Not specified | IC50 values ranged from 1 to 10 µg/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are protocols for key experiments typically used to assess the in vitro and in vivo toxicity of mycotoxins.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)
This method allows for the determination of the LD50 (median lethal dose) and provides information on the acute toxic effects of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often more sensitive).
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
-
Dosing: Administer the test compound sequentially to small groups of animals (e.g., 3 animals per group) at a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The substance is typically administered orally via gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Adjustment: If mortality occurs in the first group, re-dose at a lower level. If no mortality is observed, the next group is dosed at a higher level.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.
-
Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.
Mandatory Visualizations
Signaling Pathway
Mycotoxins, including those with a quinazoline core, can induce cellular toxicity through various mechanisms, often culminating in apoptosis (programmed cell death). The diagram below illustrates a generalized signaling pathway for apoptosis that may be triggered by such compounds.
References
The Surprising Inactivity of Tryptoquivaline Derivatives as Antibacterial Agents: A Comparative Analysis
A comprehensive review of available experimental data reveals that several tested tryptoquivaline (B1215208) derivatives exhibit a notable lack of direct antibacterial activity against common pathogenic bacteria. This guide summarizes the existing research, presenting a comparative analysis of their performance alongside co-isolated, active compounds, and provides detailed experimental protocols for researchers in drug discovery and microbiology.
Contrary to some generalized statements in chemical literature suggesting potential antimicrobial properties, rigorous laboratory studies have thus far failed to demonstrate significant antibacterial efficacy for a number of tryptoquivaline derivatives. This finding is critical for scientists and drug development professionals, as it redirects research focus towards other, more promising chemical scaffolds.
Comparative Analysis of Antibacterial Activity
A key study investigating a series of tryptoquivaline compounds isolated from marine-derived fungi found no relevant antibacterial activity for Tryptoquivaline L, H, F, and a novel derivative, Tryptoquivaline T.[1][2][3] These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] Similarly, two other derivatives, Tryptoquivaline W and X, were also reported to be inactive against S. aureus and E. coli at concentrations up to 100 μM.[4]
In stark contrast, compounds isolated from the same fungal cultures, but belonging to different chemical classes (meroditerpenes), demonstrated significant antibacterial effects. Specifically, Aszonapyrone A and Sartorypyrone A showed potent activity, particularly against Gram-positive bacteria.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values from the comparative study, highlighting the discrepancy in activity between tryptoquivaline derivatives and their co-isolates.
| Compound | Chemical Class | S. aureus ATCC 25923 (MIC in µg/mL) | B. subtilis ATCC 6633 (MIC in µg/mL) | E. coli ATCC 25922 (MIC in µg/mL) | P. aeruginosa ATCC 27853 (MIC in µg/mL) |
| Tryptoquivaline L | Tryptoquivaline | >128 | >128 | >128 | >128 |
| Tryptoquivaline H | Tryptoquivaline | >128 | >128 | >128 | >128 |
| Tryptoquivaline F | Tryptoquivaline | >128 | >128 | >128 | >128 |
| Tryptoquivaline T | Tryptoquivaline | >128 | >128 | >128 | >128 |
| Aszonapyrone A | Meroditerpene | 8 | 8 | >128 | >128 |
| Sartorypyrone A | Meroditerpene | 32 | 64 | >128 | >128 |
Data sourced from Buttachon et al., 2014.[1]
Experimental Protocols
The data presented above was generated using standardized and reproducible methodologies, which are detailed below for research and comparative purposes.
Bacterial Strains and Culture Conditions
Standard reference strains from the American Type Culture Collection (ATCC) were used: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). Bacteria were cultured on Mueller-Hinton (MH) agar (B569324) or in MH broth at 37°C.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial colonies from an overnight culture on MH agar were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in MH broth in a 96-well microtiter plate. The final concentrations typically ranged from 0.125 to 256 µg/mL.
-
Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of the isolated compounds.
Caption: Workflow for antibacterial activity screening of fungal metabolites.
Conclusion and Future Directions
The available data strongly indicates that tryptoquivaline derivatives L, H, F, T, W, and X are not promising candidates for direct-acting antibacterial agents. The significant activity of co-isolated meroditerpenes like Aszonapyrone A suggests that future bioprospecting efforts involving these fungal sources should perhaps focus on non-tryptoquivaline alkaloids. While the possibility remains that other, untested tryptoquivaline derivatives (such as A or B, which are anecdotally mentioned as active) may possess antibacterial properties, there is a clear need for primary experimental data to validate these claims. Researchers are encouraged to screen a wider range of tryptoquivaline structures and publish their findings, whether positive or negative, to build a more complete picture of the therapeutic potential of this chemical class.
References
- 1. Antibacterial and Antibiofilm Activities of Tryptoquivalines and Meroditerpenes Isolated from the Marine-Derived Fungi Neosartorya paulistensis, N. laciniosa, N. tsunodae, and the Soil Fungi N. fischeri and N. siamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm activities of tryptoquivalines and meroditerpenes isolated from the marine-derived fungi Neosartorya paulistensis, N. laciniosa, N. tsunodae, and the soil fungi N. fischeri and N. siamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptoquivalines W and X, two new compounds from a Hawaiian fungal strain and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Nortryptoquivalone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Nortryptoquivalone.
This compound, a quinazoline (B50416) alkaloid and a mycotoxin produced by Aspergillus species, requires meticulous handling due to its potential biological activity and unknown toxicological profile.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating this compound as a potent and potentially cytotoxic compound is essential. This guide provides the necessary safety and logistical information for its use in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potent nature of many quinazoline alkaloids and the inherent risks associated with mycotoxins, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving recommended. Ensure gloves are compatible with the solvents being used. | Prevents skin contact with the compound and cross-contamination. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory where this compound is handled. | Protects the eyes from splashes of solutions containing the compound or from airborne particles.[2][3] |
| Body Protection | Disposable Lab Coat or Gown | A fully fastened lab coat made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[4] Disposable garments are preferred to prevent the spread of contamination outside the laboratory. |
| Respiratory Protection | N95 Respirator or Higher (e.g., PAPR) | A fit-tested N95 respirator is the minimum requirement when handling the solid compound. A Powered Air-Purifying Respirator (PAPR) should be considered for procedures with a high risk of aerosolization. | Protects against the inhalation of fine particles of the compound. Mycotoxins can become airborne, posing a significant inhalation hazard.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow should be adhered to in a designated area within the laboratory.
Disposal Plan: Waste Management Workflow
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous.
| Waste Stream | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | All contaminated solid materials (e.g., pipette tips, gloves, lab coats) must be collected. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Aqueous and organic waste streams should be collected separately. |
| Sharps Waste | Labeled, puncture-proof sharps container | Needles, syringes, and other contaminated sharps must be placed directly into a designated sharps container. |
The final disposal of all this compound waste should be through incineration by a licensed hazardous waste disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
